molecular formula C18H25ClN6O2 B1263035 2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Cat. No. B1263035
M. Wt: 392.9 g/mol
InChI Key: NXEKZBMPMPBIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(5-chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is an aromatic ether.

Scientific Research Applications

Molecular and Crystal Structure Analysis

The study of the molecular and crystal structure of related triazine compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insights into the symmetry and dimensions of triazine rings. These findings are crucial in understanding the physical and chemical properties of triazine derivatives, including 2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol (A. Dolzhenko et al., 2011).

Synthesis and Characterization

The synthesis and characterization of triazine compounds are essential in the development of new materials and drugs. For instance, the synthesis of 5-substituted series of 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties indicates the chemical versatility of triazine derivatives (D. Tayade & Siddharth A. Waghmare, 2016).

Chemical Synthesis and Reactions

The study of chemical reactions involving triazine derivatives, like the condensation of carboxylic acids and amines using triazine-based agents, highlights the potential of triazine compounds in synthesizing various organic compounds. This knowledge can be applied to 2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol (M. Kunishima et al., 1999).

Application in Antimicrobial and Anticancer Research

Various triazine derivatives have shown significant results in antimicrobial and anticancer studies. These findings suggest the potential application of 2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol in similar biomedical fields (C. Temple et al., 1983).

Interaction with Biomolecules

Understanding the interaction of triazine derivatives with various biomolecules, as shown in some studies, provides insights into the bioactivity and potential therapeutic applications of these compounds (Z. Mardani et al., 2019).

properties

Product Name

2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Molecular Formula

C18H25ClN6O2

Molecular Weight

392.9 g/mol

IUPAC Name

2-[[4-(5-chloro-2-propoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C18H25ClN6O2/c1-2-11-27-15-6-5-13(19)12-14(15)21-17-22-16(20-7-10-26)23-18(24-17)25-8-3-4-9-25/h5-6,12,26H,2-4,7-11H2,1H3,(H2,20,21,22,23,24)

InChI Key

NXEKZBMPMPBIGJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NCCO)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

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